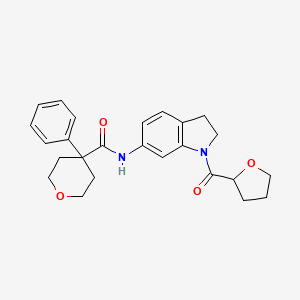
4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : The compound features an indolin moiety linked to a tetrahydrofuran ring and a tetrahydropyran carboxamide group.
- Functional Groups : It contains a phenyl group and a carbonyl functionality, which may play critical roles in its biological interactions.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It could influence various signaling pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following table summarizes potential activities based on structure-activity relationships (SAR):
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of similar indolin derivatives on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The proposed mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Properties : Another research effort focused on related compounds that showed promise in reducing markers of inflammation in vitro. These compounds were found to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .
- Antimicrobial Activity : Preliminary studies indicated that derivatives of tetrahydrofuran-containing compounds exhibited antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .
科学研究应用
Anticancer Activity
Research has shown that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of indole and tetrahydrofuran have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds exhibited cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds featuring sulfonamide groups, which are structurally related to the target compound, have been documented for their antimicrobial activities. The presence of the tetrahydrofuran moiety may enhance these properties by increasing solubility and bioavailability in biological systems.
Anti-inflammatory Effects
Similar compounds have been noted for their anti-inflammatory effects, potentially making them useful in treating conditions characterized by inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Synthetic Methodologies
The synthesis of 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide typically involves several key steps:
- Formation of the Indoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tetrahydrofuran Ring : This step may involve the use of specific solvents and catalysts to ensure high yields.
- Amidation Reaction : The final step usually involves coupling an amine with a carboxylic acid derivative to form the desired amide .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of indole derivatives similar to the target compound for their anticancer activity against various cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective therapeutic agents .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways associated with cancer progression. These findings support the hypothesis that structural features can influence biological activity, paving the way for targeted drug design .
属性
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-3,5-6,8-9,17,22H,4,7,10-16H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNDSAOXJTOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













